molecular formula C10H17NO4 B2815433 ((Allyloxy)carbonyl)-l-isoleucine CAS No. 220323-62-6

((Allyloxy)carbonyl)-l-isoleucine

Cat. No.: B2815433
CAS No.: 220323-62-6
M. Wt: 215.249
InChI Key: LUNNADUVUHKWFA-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((Allyloxy)carbonyl)-l-isoleucine is a derivative of the amino acid isoleucine, modified with an allyloxycarbonyl protecting group at the alpha-amino position. This compound is of interest in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((Allyloxy)carbonyl)-l-isoleucine typically involves the protection of the alpha-amino group of isoleucine with an allyloxycarbonyl group. This can be achieved through the reaction of isoleucine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: ((Allyloxy)carbonyl)-l-isoleucine undergoes various chemical reactions, including:

    Oxidation: The allyloxycarbonyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can remove the allyloxycarbonyl group, regenerating the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Free isoleucine.

    Substitution: Various substituted isoleucine derivatives.

Scientific Research Applications

((Allyloxy)carbonyl)-l-isoleucine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein structure and function by incorporating it into peptide chains.

    Medicine: Investigated for its potential in drug development, particularly in designing peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((Allyloxy)carbonyl)-l-isoleucine involves its interaction with specific molecular targets, primarily through its amino and carboxyl groups. The allyloxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis. Upon removal of the protecting group, the free amino group can participate in various biochemical pathways, influencing protein synthesis and function.

Comparison with Similar Compounds

    Nalpha-(Benzyloxycarbonyl)-isoleucine: Similar protecting group but with a benzyl group instead of an allyl group.

    Nalpha-(Fmoc)-isoleucine: Uses a fluorenylmethyloxycarbonyl protecting group.

    Nalpha-(Boc)-isoleucine: Uses a tert-butyloxycarbonyl protecting group.

Uniqueness: ((Allyloxy)carbonyl)-l-isoleucine is unique due to the presence of the allyloxycarbonyl group, which offers specific reactivity and stability advantages in synthetic applications. The allyl group can be selectively removed under mild conditions, making it a valuable tool in peptide synthesis.

Properties

IUPAC Name

(2S,3S)-3-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-4-6-15-10(14)11-8(9(12)13)7(3)5-2/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNNADUVUHKWFA-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.